O-TBS Methyl Mycophenolate
CAS No.:
Cat. No.: VC0205620
Molecular Formula: C₂₄H₃₆O₆Si
Molecular Weight: 448.62
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₃₆O₆Si |
|---|---|
| Molecular Weight | 448.62 |
Introduction
Chemical Structure and Classification
O-TBS Methyl Mycophenolate refers to the tert-butyldimethylsilyl (TBS) protected derivative of methyl mycophenolate, where the phenolic hydroxyl group of mycophenolic acid methyl ester is protected with a TBS group. This modification creates a compound with enhanced stability and specific reactivity profiles that are valuable in synthetic organic chemistry applications.
Structural Features
The compound features several key structural elements:
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The core isobenzofuran structure characteristic of mycophenolic acid
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A methoxy group at the C-6 position
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A methyl group at the C-7 position
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A TBS (tert-butyldimethylsilyl) protecting group at the phenolic hydroxyl position
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A methyl ester group at the carboxylic acid position
The chemical structure can be represented as tert-butyldimethylsilyl 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl with a methylated carboxylic acid side chain. In the literature, this compound is sometimes referred to as compound 2a or related nomenclature in research protocols .
Physical and Chemical Properties
O-TBS Methyl Mycophenolate typically appears as a white solid with the following properties:
| Property | Characteristic |
|---|---|
| Physical appearance | White solid |
| Melting point | Approximately 76.6–80.6°C |
| Rf value | 0.79 (2:1 n-hexane:EtOAc) |
| Solubility | Soluble in organic solvents like DMF, dichloromethane, and toluene |
| Stability | Enhanced stability compared to unprotected mycophenolic acid |
| Molecular formula | C25H40O6Si (approximated based on MPA structure with TBS and methyl additions) |
Synthesis Methodologies
The synthesis of O-TBS Methyl Mycophenolate involves specific reaction conditions and can be accomplished through several routes. The most common approach utilizes direct silylation of methyl mycophenolate.
Standard Synthesis Protocol
A typical synthesis procedure involves:
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Dissolving mycophenolic acid in methanol
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Esterification using thionyl chloride at 0-70°C to form methyl mycophenolate
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Silylation of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride in the presence of imidazole in DMF
The reported yield for methyl esterification is approximately 91% . The subsequent silylation step typically achieves yields of 66-98% depending on reaction conditions .
Alternative Synthesis Approaches
Various modifications to the synthesis protocol have been explored:
Researchers have found that variations in reaction temperature, catalyst selection, and equivalents of reagents can significantly impact yield and purity .
Biological Properties and Pharmacological Activity
Mechanism of Action
O-TBS Methyl Mycophenolate serves primarily as a protected intermediate in the synthesis of mycophenolic acid derivatives. The parent compound, mycophenolic acid, and its active derivatives exert their biological effects through:
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Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), particularly IMPDH2
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Selective targeting of the de novo pathway of guanosine nucleotide synthesis
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Reduction in DNA and RNA synthesis in T and B lymphocytes
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Depletion of tetrahydrobiopterin, causing decreased function of inducible nitric oxide synthase enzyme
Comparative Activity with Related Compounds
Research has demonstrated that modifications to the mycophenolic acid structure, including silylation at the phenolic position, can significantly alter biological activity:
While specific data for O-TBS Methyl Mycophenolate is limited in the search results, structure-activity relationship studies suggest that the TBS protection would modify the compound's biological properties compared to the parent mycophenolic acid .
Selectivity Profile
Triphenylsilyl-MPA analogs have demonstrated significant selectivity profiles toward cancer cells versus normal cells, suggesting that strategic modifications to the mycophenolic acid structure can enhance therapeutic potential . The selectivity of O-TBS Methyl Mycophenolate itself would need further investigation, though its role as a synthetic intermediate may supersede direct therapeutic applications.
Applications in Research and Drug Development
Role in Chemical Synthesis
O-TBS Methyl Mycophenolate serves crucial functions in the synthesis of mycophenolic acid derivatives:
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As a protected intermediate in multi-step syntheses
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For studying structure-activity relationships of mycophenolate derivatives
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In the development of improved pharmacokinetic profiles for mycophenolic acid-based drugs
The TBS protection strategy allows for selective reactivity at other positions while preserving the sensitive phenolic hydroxyl group .
Metabolic Considerations
The metabolism of mycophenolic acid derivatives involves important phase II pathways:
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Glucuronidation to form mycophenolic acid glucuronide (MPAG)
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Formation of mycophenolic acid acyl glucuronide (AcMPAG)
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Relatively rare O-glucosidation to form mycophenolic acid β-D-O-aryl glucoside
The TBS protection in O-TBS Methyl Mycophenolate would block the phenolic hydroxyl group, potentially altering these metabolic pathways if the compound were to be used in biological systems.
Analytical Methods and Characterization
Spectroscopic Identification
O-TBS Methyl Mycophenolate can be characterized using various spectroscopic techniques:
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¹H NMR spectroscopy for structural confirmation
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IR spectroscopy to identify characteristic functional groups
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Mass spectrometry for molecular weight determination
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HPLC for purity assessment
The compound typically displays characteristic signals in ¹H NMR corresponding to the TBS group (0.0-1.0 ppm), aromatic protons, and methoxy/methyl ester groups .
Chromatographic Analysis
HPLC analysis of O-TBS Methyl Mycophenolate and related compounds can be performed using:
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Water-acetonitrile mobile phases containing phosphoric acid buffers
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pH ranges of 3.0-5.9
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Flow rates of approximately 1.5 ml/min
Current Research and Future Perspectives
Recent Developments
Research into mycophenolic acid derivatives continues to evolve, with recent studies focused on:
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Development of novel silylated derivatives with enhanced anticancer properties
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Investigation of structure-activity relationships in mycophenolate derivatives
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Exploration of new therapeutic applications beyond immunosuppression
The triphenylsilyl derivative of mycophenolic acid (TPS-MPA) has recently shown promising activity against osteosarcoma cell lines, suggesting that strategic silylation can significantly enhance therapeutic potential .
Future Research Directions
Future research involving O-TBS Methyl Mycophenolate and related compounds may explore:
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Development of targeted drug delivery systems
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Investigation of combination therapies with established anticancer agents
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Exploration of tissue-specific effects
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Optimization of synthetic routes for large-scale production
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